molecular formula C7H15NO2 B1204673 2-Amino-3-methylhexanoic acid CAS No. 60182-96-9

2-Amino-3-methylhexanoic acid

Cat. No.: B1204673
CAS No.: 60182-96-9
M. Wt: 145.2 g/mol
InChI Key: KWSUGULOZFMUDH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-Amino-3-methylhexanoic acid (AMHA) are plants, specifically their physiological activities . It has been demonstrated to be a unique natural plant inducer against extreme temperature stresses and pathogen attack .

Mode of Action

AMHA interacts with its plant targets by enhancing their resistance against extreme temperature stresses and various diseases . It is highly active against fungal, bacterial, and viral diseases by inducing plant resistance . AMHA pretreatment has been shown to strongly protect wheat against powdery mildew, Arabidopsis against Pseudomonas syringae DC3000, and tobacco against Tomato spotted wilt virus .

Biochemical Pathways

AMHA affects several biochemical pathways in plants. It promotes the energetic connectivity of Photosystem II (PSII) units and the fraction of active Oxygen-Evolving Complex (OEC) centers . This results in an improved overall activity of PSII mainly through enhancing the OEC activity, PSII energetic connectivity, and electron transport efficiency . Additionally, AMHA increases osmotic adjustments for the rapid accumulation of total amino acids and soluble sugars .

Pharmacokinetics

It is known that amha accumulates in the mycelia of certain fungal species .

Result of Action

The action of AMHA results in several molecular and cellular effects. It enhances the activities of antioxidant enzymes such as Peroxidase (POD), Catalase (CAT), and Superoxide Dismutase (SOD), thereby reducing oxidative damage on membrane lipids . It also facilitates resistance to high-temperature stress by alleviating physiological damage in field-grown tea plants due to improved photosynthetic performance, osmotic adjustments, and antioxidant enzyme activities .

Action Environment

The action of AMHA is influenced by environmental factors. It has been observed that all plant stems and foliage remain erect and healthy in the presence of 100 or 1000 nM AMHA, even under high-temperature stress in the summer . This suggests that AMHA can effectively protect plants against high-temperature stress, demonstrating its potential as a unique natural elicitor protecting plants against both biotic and abiotic stresses .

Biochemical Analysis

Biochemical Properties

2-Amino-3-methylhexanoic acid plays a significant role in biochemical reactions, particularly as a plant resistance inducer. It interacts with various enzymes, proteins, and other biomolecules to enhance plant resistance against extreme temperature stresses and pathogen attacks . For instance, it has been shown to protect wheat against powdery mildew and Arabidopsis against Pseudomonas syringae DC3000 . The compound’s interaction with these biomolecules involves inducing resistance mechanisms that enhance the plant’s ability to withstand biotic and abiotic stresses.

Cellular Effects

The effects of this compound on cellular processes are profound. In plants, it influences cell function by enhancing photosynthetic performance and increasing the activities of antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase . These changes lead to improved cellular metabolism and reduced oxidative damage. Additionally, the compound has been observed to increase osmotic adjustments, leading to the rapid accumulation of total amino acids and soluble sugars .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It promotes the energetic connectivity of photosystem II (PSII) units and enhances the activity of the oxygen-evolving complex (OEC) centers . This results in improved electron transport efficiency and overall PSII activity. The compound also influences gene expression by inducing resistance-related genes, thereby enhancing the plant’s defense mechanisms against various stresses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods, making it effective in long-term studies

Dosage Effects in Animal Models

While studies on the dosage effects of this compound in animal models are limited, its impact on plant models provides some insights. In plants, different dosages of the compound have been shown to enhance resistance against high-temperature stress and pathogen attacks . Higher dosages may lead to increased physiological benefits, but the potential for toxic or adverse effects at very high doses remains to be explored.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to plant resistance mechanisms. It interacts with enzymes and cofactors that regulate photosynthesis and antioxidant activities . The compound’s role in these pathways contributes to its ability to enhance metabolic flux and improve the overall health of the plant.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to areas where it can exert its protective effects. The compound’s ability to accumulate in certain tissues further enhances its efficacy as a resistance inducer.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows the compound to interact with key biomolecules and exert its protective effects efficiently.

Chemical Reactions Analysis

2-Amino-3-methylhexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Amino-3-methylhexanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Amino-3-methylhexanoic acid can be compared with other similar amino acids, such as:

  • 2-Amino-3-methylbutanoic acid
  • 2-Amino-3-methylpentanoic acid
  • 2-Amino-3-methylheptanoic acid

What sets this compound apart is its unique ability to act as a plant resistance inducer, enhancing resistance against both biotic and abiotic stresses .

Properties

IUPAC Name

2-amino-3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSUGULOZFMUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334781
Record name 2-Amino-3-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60182-96-9
Record name 2-Amino-3-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-methylhexanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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